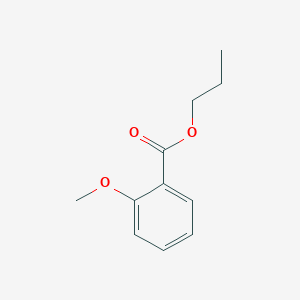

Propyl 2-methoxybenzoate

Description

Propyl 2-methoxybenzoate (IUPAC name: propyl 2-methoxybenzoate) is an ester derivative of 2-methoxybenzoic acid, where the propyl group replaces the acidic hydrogen of the carboxylic acid. Propyl 2-methoxybenzoate likely shares characteristics typical of aromatic esters, including applications in flavoring, fragrances, or specialty chemicals. Its molecular formula is inferred as C11H14O3, with a molecular weight of ~194.22.

Properties

IUPAC Name |

propyl 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8-14-11(12)9-6-4-5-7-10(9)13-2/h4-7H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNMLBOVBRNMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608408 | |

| Record name | Propyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65542-79-2 | |

| Record name | Propyl 2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-methoxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Another method involves the transesterification of methyl 2-methoxybenzoate with propanol. This reaction can be catalyzed by immobilized lipase enzymes, which offer the advantage of mild reaction conditions and high specificity .

Industrial Production Methods

In industrial settings, the production of propyl 2-methoxybenzoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and biocatalysts, is also gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for esters like propyl 2-methoxybenzoate, proceeding via acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., HCl or H₂SO₄), the ester undergoes nucleophilic attack by water:

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Proton transfers and leaving group elimination yield 2-methoxybenzoic acid and propanol .

Conditions :

-

Typically requires reflux in aqueous acidic media.

Base-Promoted Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH or KOH):

-

Nucleophilic attack by hydroxide forms a tetrahedral intermediate.

-

Elimination of the alkoxide leaving group produces the carboxylate salt.

Experimental Data :

| Condition | Yield (%) | Reference |

|---|---|---|

| 10% KOH in 50% EtOH, 4 hr | 79 |

Hydrolysis kinetics are influenced by solvent composition (e.g., water-acetone mixtures reduce reaction rates) .

Aminolysis

Propyl 2-methoxybenzoate reacts with ammonia or primary amines to form amides.

Mechanism :

-

Nucleophilic attack by the amine generates a tetrahedral intermediate.

-

Deprotonation and elimination of propanol produce the corresponding 2-methoxybenzamide .

Example :

-

Reaction with methylamine yields N-methyl-2-methoxybenzamide.

Transesterification

The propyl group can be replaced by other alcohols under acidic or basic conditions.

Conditions :

-

Acidic : Methanol/H₂SO₄ replaces the propyl group with methyl .

-

Basic : Sodium methoxide in methanol drives equilibrium via Le Chatelier’s principle .

Grignard Reaction

Grignard reagents (e.g., RMgX) react with the ester carbonyl:

-

Nucleophilic attack forms a tetrahedral intermediate.

-

Elimination of alkoxide produces a ketone.

-

Second Grignard attack yields a tertiary alcohol after protonation .

Example :

-

Reaction with methylmagnesium bromide forms 2-methoxyphenyl tertiary alcohol.

Cross-Coupling Reactions

The aromatic methoxy group directs electrophilic substitution, while the ester enables metal-catalyzed coupling.

FeCl₂-Catalyzed Arylation :

-

Methyl 2-methoxybenzoate undergoes cross-dehydrogenative coupling with diphenylmethane .

-

Propyl 2-methoxybenzoate likely participates in similar reactions, forming biaryl derivatives.

Conditions :

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-methoxybenzyl alcohol:

-

Hydride attack forms a tetrahedral intermediate.

-

Elimination of propanol and protonation yield the primary alcohol .

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation may occur, releasing CO₂ and forming 2-methoxypropylbenzene.

Scientific Research Applications

Propyl 2-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the fragrance industry for its pleasant aroma and in the production of flavoring agents

Mechanism of Action

The mechanism of action of propyl 2-methoxybenzoate involves its interaction with various molecular targets. In biological systems, it may exert its effects by interacting with cell membranes and proteins, leading to changes in cell function and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares propyl 2-methoxybenzoate with its methyl and ethyl analogs, as well as propyl 4-hydroxybenzoate (propyl paraben):

Key Observations:

- Alkyl Chain Impact: Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight and likely reduced water solubility. Propyl derivatives may exhibit enhanced lipid solubility, influencing their use in non-polar matrices.

- Substituent Effects: The ortho-methoxy group in 2-methoxybenzoates contrasts with the para-hydroxy group in parabens.

Chemical Stability and Reactivity

- Thermal Behavior: Metal complexes of 2-methoxybenzoate (e.g., Mn, Co, Ni) demonstrate thermal stability up to decomposition temperatures of ~200–300°C .

- Hydrolysis : Esters with longer alkyl chains (e.g., propyl) generally hydrolyze slower than methyl or ethyl esters under acidic/basic conditions. This trend is inferred from the behavior of structurally related compounds .

Q & A

Advanced Question

- Cross-validation : Compare X-ray crystallography (using SHELXL/SHELXS for refinement) with NMR/IR data to resolve discrepancies.

- Twinned data analysis : Apply SHELXPRO for high-resolution refinement in cases of crystal twinning.

- Computational modeling : Use DFT calculations to predict spectroscopic profiles and align with experimental results .

What strategies optimize novel synthetic routes using computational retrosynthetic tools?

Advanced Question

- Multi-database integration : Combine REAXYS_BIOCATALYSIS and BKMS_METABOLIC to explore enzymatic or catalytic pathways.

- Top-N graph expansion : Generate six feasible routes via template relevance heuristics , prioritizing atom economy and step efficiency.

- Experimental validation : Use microreactors for rapid screening of reaction conditions (e.g., temperature, solvent polarity) .

What analytical techniques confirm the purity of Propyl 2-methoxybenzoate?

Basic Question

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Spectroscopy : H/C NMR to verify functional groups; FT-IR for ester carbonyl confirmation.

- Melting point analysis : Compare experimental values with literature data to assess crystallinity .

How should researchers address the lack of toxicological data for Propyl 2-methoxybenzoate?

Advanced Question

- In vitro assays : Use AEGL-1/AEGL-2 frameworks (e.g., cytotoxicity in human cell lines) to establish acute exposure thresholds.

- In vivo models : Conduct rodent studies to evaluate LD and organ-specific effects.

- Data extrapolation : Compare structurally analogous compounds (e.g., methyl benzoate derivatives) to infer metabolic pathways .

How to present research data effectively in academic publications?

Basic Question

- Structured tables : Include columns for experimental vs. computational data (e.g., bond lengths from XRD vs. DFT).

- Figure alignment : Ensure spectra and crystal structures directly support arguments (e.g., annotating peak assignments in NMR).

- Avoiding overgeneralization : Use statistical tests (e.g., χ² for crystallographic agreement factors) to validate claims .

What crystallographic techniques enhance structural determination using SHELX software?

Advanced Question

- High-resolution refinement : Use SHELXL with anisotropic displacement parameters for accurate electron density maps.

- Twinning mitigation : Apply HKLF5 format in SHELXD to deconvolute overlapping reflections.

- Macromolecular adaptation : For large derivatives, employ SHELXPRO to interface with PHENIX or REFMAC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.